8-(1H-IMIDAZOL-4-YLMETHYLENE)-6,8-DIHYDRO-THIAZOLO[5,4-E]INDOL-7-ONE
Description
8-(1H-Imidazol-4-Ylmethylene)-6,8-Dihydro-Thiazolo[5,4-e]Indol-7-One (CAS: 608512-97-6) is a heterocyclic organic compound with the molecular formula C₁₃H₈N₄OS and a molecular weight of 268.29 g/mol . It is a protein kinase R (PKR)-specific inhibitor, referred to as PKR Inhibitor C16, and has been studied for its role in modulating cellular stress responses. The compound is commercially available from suppliers such as Shanghai Chuangshi Technology and Aladdin Scientific .
Properties
IUPAC Name |
8-(1H-imidazol-5-ylmethylidene)-6H-pyrrolo[2,3-g][1,3]benzothiazol-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4OS/c18-13-8(3-7-4-14-5-15-7)11-9(17-13)1-2-10-12(11)19-6-16-10/h1-6H,(H,14,15)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBGXTUGODTSPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1NC(=O)C3=CC4=CN=CN4)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001138915 | |
| Record name | GW 506033X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001138915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608512-97-6 | |
| Record name | 6,8-Dihydro-8-(1H-imidazol-5-ylmethylene)-7H-pyrrolo[2,3-g]benzothiazol-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608512-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GW 506033X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001138915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Indole Derivatives
Indole-2-thione precursors undergo cyclization with α-ketoesters or α-haloketones in the presence of sulfur nucleophiles. For example, reacting 5-aminobenzothiazole with chloroacetyl chloride yields a thiourea intermediate, which cyclizes under basic conditions to form the thiazoloindolone core.
Reaction Conditions
Gewald-Type Thiophene Synthesis Adaptations
The Gewald reaction, typically used for thiophene synthesis, has been modified to construct thiazole rings. A ketone (e.g., cyclohexan-1,3-dione), malononitrile, and elemental sulfur react in ethanol with piperidine as a catalyst. While this method primarily generates thiophenes, substituting sulfur with thiourea derivatives redirects the pathway toward thiazole formation.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility and kinetics |
| Catalyst | Acetic acid (2–3 drops) | Accelerates imine formation |
| Time | 2 hours | Prevents over-oxidation |
Knoevenagel Condensation
When the core lacks a reactive amine, the methylene bridge is installed via Knoevenagel reaction. Imidazole-4-carbaldehyde reacts with an active methylene group (e.g., β-ketoester) on the thiazoloindolone in the presence of ammonium acetate. This method achieves higher regioselectivity (78–82% yield) but requires anhydrous conditions.
Stereochemical Control and Purification
The (Z)-configuration of the methylene group is critical for biological activity (e.g., PKR inhibition). Key strategies include:
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Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize the transition state favoring the (Z)-isomer.
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Catalytic Additives : Triethylamine or piperidine enhances stereoselectivity by modulating reaction kinetics.
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Chromatographic Separation : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves (Z)- and (E)-isomers, confirmed via -NMR (δ 6.83 ppm for NH in thiophene derivatives).
Scalability and Industrial Adaptations
Patent EP3880659B1 discloses a scaled-up synthesis using continuous flow reactors to improve yield (89%) and reduce byproducts. Critical parameters include:
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Residence Time : 8–10 minutes at 100°C.
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Catalyst : Immobilized lipases for enantiomeric enrichment.
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Workup : Automated liquid-liquid extraction minimizes manual handling.
Analytical Validation
Spectroscopic Confirmation
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-NMR (500 MHz, DMSO-d) : δ 8.21 (s, 1H, imidazole-H), 7.94 (d, J = 8.5 Hz, 1H, indole-H), 7.45 (s, 1H, thiazole-H).
Purity Assessment
HPLC (C18 column, MeOH:HO = 70:30) shows ≥98% purity, with retention time = 6.7 minutes.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
8-(1H-IMIDAZOL-4-YLMETHYLENE)-6,8-DIHYDRO-THIAZOLO[5,4-E]INDOL-7-ONE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced analogs.
Substitution: This compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups .
Scientific Research Applications
Antiviral Activity
Research indicates that this compound acts as a selective inhibitor of double-stranded RNA-dependent protein kinase (PKR), which plays a crucial role in the cellular response to viral infections. The inhibition of PKR has been linked to neuroprotective effects and potential applications in treating viral infections and neurodegenerative diseases .
Anticancer Properties
Studies have shown that compounds structurally related to 8-(1H-imidazol-4-ylmethylene)-6,8-dihydro-thiazolo[5,4-e]indol-7-one exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested for their ability to inhibit tumor growth in cervical and bladder cancer models . The compound's mechanism may involve the modulation of apoptotic pathways without stimulating proliferative signaling mechanisms, making it a candidate for cancer therapy .
Antimicrobial Activity
Similar imidazole derivatives have demonstrated significant antimicrobial effects against various pathogens. The incorporation of imidazole rings enhances binding affinity to biological targets, potentially leading to improved pharmacodynamics compared to other heterocycles .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. Its structural features allow it to interact effectively with inflammatory mediators .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique advantages of This compound over similar compounds:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| 1H-Imidazo[4,5-b]pyridine | Heterocyclic | Antimicrobial |
| Thiazolo[3,2-a]pyrimidine | Heterocyclic | Anticancer |
| Indole derivatives (e.g., Indomethacin) | Heterocyclic | Anti-inflammatory |
This table illustrates that while many compounds share structural similarities, the specific combination of imidazole and thiazole rings within an indole framework enhances binding properties and biological activity.
Case Studies
Several case studies provide insights into the therapeutic potential of this compound:
- Neuroprotection in Viral Infections : A study demonstrated that the selective inhibition of PKR by this compound resulted in reduced neuronal apoptosis during viral infections, suggesting its use in neuroprotective therapies .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies showed that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent anticancer activity .
- Broad-Spectrum Antimicrobial Activity : Research highlighted the effectiveness of related imidazole derivatives against both Gram-positive and Gram-negative bacteria, emphasizing the potential for developing new antimicrobial agents based on this scaffold .
Mechanism of Action
8-(1H-IMIDAZOL-4-YLMETHYLENE)-6,8-DIHYDRO-THIAZOLO[5,4-E]INDOL-7-ONE exerts its effects by binding to the ATP-binding site of PKR, thereby inhibiting its autophosphorylation. This prevents the activation of PKR and its downstream signaling pathways, which include the phosphorylation of eukaryotic initiation factor 2 alpha (eIF-2α). By inhibiting PKR, this compound prevents the inhibition of protein synthesis and the induction of apoptosis, thereby protecting cells from stress-induced damage .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound features a thiazolo[5,4-e]indol-7-one scaffold fused with an imidazole-4-ylmethylene group. This structure distinguishes it from other imidazole- or indole-containing derivatives. For example:
- Base Scaffold : The simpler analog 6,8-dihydro-7H-thiazolo[5,4-e]indol-7-one (C₉H₆N₂OS, MW: 190.22 g/mol) lacks the imidazole substituent, highlighting the critical role of the imidazole-methylene group in PKR inhibition .
- Nitroimidazole Derivatives: Compounds like 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols () incorporate nitroimidazole moieties but differ in their aromatic and ester substituents. These structural variations result in distinct bioactivities, such as antimicrobial or antiparasitic effects, rather than kinase inhibition .
Table 1: Structural and Molecular Comparison
Bioactivity and Mechanism of Action
- PKR Inhibitor C16 : Exhibits specificity for PKR, a kinase involved in stress response and apoptosis. Its imidazole-methylene group likely interacts with PKR’s ATP-binding pocket, disrupting kinase activity .
- Unlike PKR Inhibitor C16, Zaprinast modulates cyclic nucleotide signaling .
- Data Mining Insights : demonstrates that structurally related compounds (e.g., shared imidazole or thiazoloindolone motifs) cluster in bioactivity profiles. This suggests PKR Inhibitor C16’s activity is linked to its unique hybrid structure .
Pharmacokinetic and Commercial Considerations
- Commercial Availability: PKR Inhibitor C16 is readily available for research, whereas analogs such as Ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)-phenyl]-2-hydroxypropanoate () may require custom synthesis .
Biological Activity
The compound 8-(1H-imidazol-4-ylmethylene)-6,8-dihydro-thiazolo[5,4-e]indol-7-one is a heterocyclic organic molecule that combines the structural features of imidazole, thiazole, and indole. This unique combination is believed to contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 268.29 g/mol. Its structure includes:
- A thiazole ring fused with an indole framework.
- An imidazole substituent that enhances its chemical reactivity.
These structural features are crucial for its biological interactions and potential therapeutic applications.
Biological Activities
Preliminary studies suggest that compounds related to This compound exhibit significant biological activities. Key areas of activity include:
Antibacterial Activity
Research has shown that derivatives of imidazole and thiazole possess notable antibacterial properties. For instance:
- Compounds similar to This compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- A study indicated that certain imidazole derivatives showed minimal inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL against drug-resistant bacterial strains, highlighting their potential as antibacterial agents .
Anticancer Properties
The thiazole moiety is recognized for its anticancer activity. Research indicates that:
- Compounds containing thiazole rings have shown cytotoxic effects against various cancer cell lines. For example, some derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
- The presence of specific substituents on the thiazole or indole rings can enhance the anticancer activity through improved binding affinity to target proteins involved in cancer progression.
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in bacterial survival or cancer cell proliferation.
- Cell Cycle Interference : Some studies suggest that thiazole-containing compounds can disrupt the cell cycle in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Enhanced production of ROS can lead to oxidative stress in bacterial cells or cancer cells, promoting cell death.
Case Studies
Several case studies have explored the efficacy of compounds similar to This compound :
Q & A
Q. What are the established synthetic routes for 8-(1H-imidazol-4-ylmethylene)-6,8-dihydro-thiazolo[5,4-e]indol-7-one, and how can researchers optimize yields?
Methodological Answer: The compound is synthesized via condensation reactions between imidazole derivatives and thiazolo-indol-7-one precursors. A common approach involves refluxing aldehyde-containing intermediates with ammonium acetate in ethanol, followed by cyclization using bromine or acidic catalysts . For optimization:
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR (CDCl₃/CD₃OD) to confirm imidazole and thiazolo-indole moieties. Key peaks: δ 7.6–7.2 ppm (imidazole protons) and δ 157–116 ppm (aromatic carbons) .
- Mass Spectrometry: ESI-MS (m/z 268.29) to verify molecular weight .
- IR Spectroscopy: Look for C=N stretches (~1610 cm⁻¹) and N-H bonds (~3196 cm⁻¹) .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on concentration-dependent effects of this compound in PKR inhibition assays?
Methodological Answer: shows biphasic inhibition: attenuation of protein synthesis at 100–210 nM but loss of efficacy at 300 nM. To resolve contradictions:
- Dose-Response Curves: Test 10–500 nM ranges in triplicate.
- Cell-Specific Factors: Assess PKR expression levels across cell lines (e.g., HeLa vs. HEK293).
- Off-Target Effects: Use CRISPR-edited PKR-knockout cells as controls .
- Statistical Validation: Apply ANOVA with post-hoc Tukey tests to confirm significance thresholds.
Q. What theoretical frameworks guide mechanistic studies of this compound’s biological activity?
Methodological Answer:
- Kinase Inhibition Theory: Link PKR’s role in eIF2α phosphorylation to protein synthesis regulation. Use structural modeling (e.g., AutoDock Vina) to predict binding affinity to PKR’s ATP-binding pocket .
- Oxidative Stress Pathways: Integrate ROS signaling theories to explore off-target effects on redox-sensitive proteins .
- Systems Biology: Map interactions using STRING or KEGG databases to identify co-regulated pathways (e.g., apoptosis, autophagy) .
Q. How can molecular modeling predict structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Docking Simulations: Use Schrödinger Suite or GROMACS to model interactions with PKR (PDB ID: 2A1A). Focus on hydrogen bonds with Lys296 and hydrophobic contacts with Phe328 .
- QSAR Models: Train machine learning algorithms (e.g., Random Forest) on IC₅₀ data from imidazole derivatives. Key descriptors: logP, polar surface area, H-bond acceptors .
- MD Simulations: Run 100-ns trajectories to assess binding stability under physiological conditions (310 K, 1 atm) .
Q. What methodological steps ensure reproducibility in studies involving this compound?
Methodological Answer:
Q. How should researchers design experiments to investigate this compound’s role in non-canonical pathways (e.g., autophagy, apoptosis)?
Methodological Answer:
- Transcriptomics: Perform RNA-seq on treated cells (10 µM, 24 hr) to identify differentially expressed genes (e.g., ATG5, BAX). Validate via qPCR .
- Flow Cytometry: Use Annexin V/PI staining to quantify apoptosis. Compare with caspase-3/7 activity assays .
- Autophagy Flux: Measure LC3-II accumulation via immunoblotting with/without lysosomal inhibitors (e.g., chloroquine) .
Q. Key Considerations for Researchers
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
